molecular formula C7H7BrO2S B1337156 Methyl 3-(bromomethyl)thiophene-2-carboxylate CAS No. 59961-15-8

Methyl 3-(bromomethyl)thiophene-2-carboxylate

Cat. No. B1337156
CAS RN: 59961-15-8
M. Wt: 235.1 g/mol
InChI Key: INQCGTXAYKWHGH-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)thiophene-2-carboxylate is a compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical reactions and have applications in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the bromomethyl and carboxylate groups in the molecule suggests that it could be a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the bromocyclization of methylthio-containing alkynes using N-methylpyrrolidin-2-one hydrotribromide reagent (MPHT) can lead to the formation of 3-bromobenzo[b]thiophene derivatives . Additionally, the Suzuki coupling reaction is another method that can be used to synthesize brominated thiophene derivatives, as demonstrated in the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene . These methods highlight the synthetic versatility of thiophene derivatives and their potential as intermediates for further chemical synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (HRMS), and X-ray crystallography. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate reveals a thiophene ring substituted with a 2-amino group and a 3-methyl ester group . Similarly, the molecular geometry of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene has been investigated using single-crystal X-ray diffraction data . These studies provide detailed insights into the molecular geometry and the stabilization of the crystal structure through various intra- and intermolecular interactions.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions that can be used to introduce different functional groups or to form new carbon-carbon bonds. For example, the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols can yield thiophene-2,4-diols, which can be further transformed into other compounds . The bromination of 3-methylthieno[2,3-b] and 3,2-b] benzothiophen can lead to substitution reactions that introduce bromine atoms at specific positions on the thiophene ring . These reactions demonstrate the reactivity of thiophene derivatives and their potential for creating a wide range of structurally diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For instance, the vibrational spectra and density functional theory (DFT) simulations can provide information about the vibrational frequencies and geometric parameters of the compounds . Theoretical calculations such as HOMO-LUMO energy gaps can give insights into the electronic properties and reactivity of the molecules . Additionally, the crystal packing and stability can be influenced by intra- and intermolecular interactions, as seen in the crystal structure analyses . These properties are crucial for understanding the behavior of thiophene derivatives in various chemical environments and their potential applications.

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives exhibit a wide range of applications in medicinal chemistry due to their significant bioactivities. Many thiophene compounds have been identified with antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some have been incorporated into drugs on the market, highlighting their importance in drug development and therapy (D. Xuan, 2020). The structural versatility of thiophenes allows for their use in creating compounds with desired therapeutic effects, demonstrating their potential in addressing a range of health issues.

Thiophene and Organic Materials

Apart from their medicinal applications, thiophene derivatives are also recognized for their electronic properties, making them valuable in the field of organic materials. This includes their use in conducting polymers and organic semiconductors, where thiophene's ability to conduct electricity when doped with certain substances has been exploited. The electronic applications of thiophenes underscore their significance in the development of new materials for electronics and photonics.

Synthesis and Chemical Properties

The synthesis of thiophene derivatives is a critical area of research, with various methods being developed to enhance the efficiency, selectivity, and environmental friendliness of these processes. Advances in synthetic methods for thiophene derivatives are vital for expanding their applications in both medicinal chemistry and materials science. Researchers are continually seeking new ways to produce thiophenes more efficiently and with greater specificity to desired properties (D. Xuan, 2020).

Safety And Hazards

The compound is not intended for human or veterinary use . It is for research use only . The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-(bromomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQCGTXAYKWHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441455
Record name Methyl 3-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)thiophene-2-carboxylate

CAS RN

59961-15-8
Record name Methyl 3-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59961-15-8
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Synthesis routes and methods I

Procedure details

A mixture of methyl 3-methylthiophene-2-carboxylate (13.2 mmol), N-Bromosuccinimide (13.2 mmol) and a catalytic amount of azobis-isobutyronitrile in carbon tetrachloride were heated at reflux under nitrogen. The reaction mixture was irradiated with a 500 W UV lamp for 1.5 hours, cooled down to room temperature and then filtered under autocup 0.45 μm, followed by the evaporation of the filtrate. The residue was purified by chromatography on silica gel (eluent: stepwise gradient of 3-5% diethyl ether in petroleum ether) to give 2.13 g of Intermediate IV.1 (69%), which was characterized by 1H NMR (CDCl3, 400 MHz) δ (ppm) 3.90 (s, 3H), 4.92 (s, 2H), 7.18 (d, J=5.3 Hz, 1H), 7.47 (d, J=5.3 Hz, 1H).
Quantity
13.2 mmol
Type
reactant
Reaction Step One
Quantity
13.2 mmol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

3-Methyl-thiophene-2-carboxylic acid methyl ester (1 g, 6.4 mmol) is dissolved in CCl4 (15 mL), and NBS (1.19 g, 6.7 mmol) and benzoyl peroxide (15 mg) are added. The reaction mixture is refluxed for 6 hours, then water is added and the mixture is extracted with EtOAc (3×). The organic layers are dried over MgSO4, filtered and concentrated. The crude product is purified by silica gel column chromatography eluting with 98:2 petroleum ether-EtOAc to give the title compound (1.34 g, 27%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
27%

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-methylthiophene-2-carboxylate (10.0 g, 64.0 mmol) in CCl4 (100 mL) was added AlBN (180 mg, 1.1 mmol) and N-bromosuccinimide (11.4 g, 64.0 mmol). The reaction mixture was refluxed for 10 min, and then an additional portion of AlBN (460 mg, 2.8 mmol) was added. This reaction was heated overnight at 90° C. under a reflux condenser. At completion, the reaction was filtered over a short plug of silica gel (100% DCM eluent). The filtrate was concentrated and purified by flash chromatography over silica gel (2% EtOAc/hexane eluent) to afford methyl 3-(bromomethyl)thiophene-2-carboxylate (9.5 g, 63% yield) as a white solid. 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.66 (d, J=5.0 Hz, 1H), 7.23 (d, J=5.0 Hz, 1H), 4.95 (s, 2H), 3.89 (s, 3H); MS (EI) m/z=236.1 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
AlBN
Quantity
460 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Charonnat, JM Muchowski… - Journal of Heterocyclic …, 1983 - Wiley Online Library
The displacement reaction between sodium thiophene‐3‐thiolate and methyl 3‐(bromomethyl)thiophene‐2‐carboxylate (5) gave the expected thioether 7a. Basic hydrolysis afforded …
Number of citations: 6 onlinelibrary.wiley.com
EC Taylor, LD Jennings, Z Mao, B Hu… - The Journal of …, 1997 - ACS Publications
Analogues of the active antitumor agents DDATHF (4), LY254155 (11), and LY231514 (14) have been prepared in which the rotational flexibility of the benzoylglutamate amide linkage …
Number of citations: 38 pubs.acs.org
JS Sawyer, RF Baldwin, LE Rinkema… - Journal of medicinal …, 1992 - ACS Publications
This report describes the development of a series of highly potent quinoline-based leukotriene D4 (LTD4) receptor antagonists containing an N-benzyl-substituted phenyltetrazole …
Number of citations: 6 pubs.acs.org

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